molecular formula C19H14N2O2S B1452313 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 920478-39-3

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B1452313
M. Wt: 334.4 g/mol
InChI Key: JUWZLAKOOZBZCR-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the indole and pyridine rings . The pyrrole ring is present in many important natural products, such as heme. The compound also contains a benzothiophene ring, which is a polycyclic aromatic compound that is a fusion of benzene and thiophene .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, and the formation of the benzothiophene ring, possibly through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, with various substituents. The exact structure would depend on the positions and identities of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, which can participate in electrophilic aromatic substitution reactions, and the nitrile group, which can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the nitrile group is polar, which would increase the compound’s polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactions

This compound is involved in reactions that yield a variety of heterocyclic derivatives, showcasing its versatility in organic synthesis. For instance, reactions with substituted benzylidenemalononitriles lead to the formation of 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives as mixtures of (E,Z)-isomers, highlighting its utility in synthesizing complex heterocycles with potential biological activity (Youssef, 2009). Additionally, the compound has been used as a precursor in the synthesis of antimicrobial and anticancer pyridines, further exemplifying its role in the development of new therapeutic agents (Elewa et al., 2021).

Material Science Applications

In the realm of materials science, derivatives of this compound have been explored for their potential in organic electronics and photovoltaics. For example, the design of solution-processable small molecules incorporating rigidified thiophenes for bulk-heterojunction solar cells demonstrates the compound's relevance in developing advanced materials for sustainable energy technologies (Gupta et al., 2015).

Biological Applications

Research has also delved into the biological applications of derivatives of this compound, particularly in antimicrobial and antioxidant activities. The synthesis and evaluation of new pyridines derived from this chemical framework have shown promising results in these areas, underscoring its potential in medicinal chemistry and drug development (Aghekyan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its efficacy and safety, as well as possible modifications to improve its properties .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWZLAKOOZBZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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